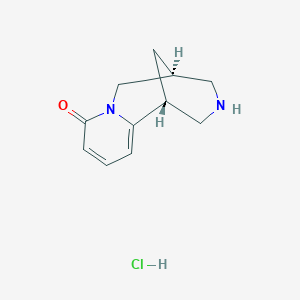

Cytisine hydrochloride

CAS No.: 6047-01-4

Cat. No.: VC1925617

Molecular Formula: C11H15ClN2O

Molecular Weight: 226.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6047-01-4 |

|---|---|

| Molecular Formula | C11H15ClN2O |

| Molecular Weight | 226.70 g/mol |

| IUPAC Name | 7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride |

| Standard InChI | InChI=1S/C11H14N2O.ClH/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11;/h1-3,8-9,12H,4-7H2;1H |

| Standard InChI Key | NNYPHEBIGWBCNH-UHFFFAOYSA-N |

| Isomeric SMILES | C1[C@H]2CNC[C@@H]1C3=CC=CC(=O)N3C2.Cl |

| SMILES | C1C2CNCC1C3=CC=CC(=O)N3C2.Cl |

| Canonical SMILES | C1C2CNCC1C3=CC=CC(=O)N3C2.Cl |

Introduction

Chemical Structure and Properties

Cytisine hydrochloride is the hydrochloride salt form of cytisine, with the molecular formula C11H14N2O·HCl and a molecular weight of 226.70 g/mol . Its CAS number is 6047-01-4, and it's also known as cytisinicline hydrochloride in some contexts . Structurally, cytisine belongs to the quinolizidine alkaloid family, featuring a tricyclic framework.

Recent high-resolution rotational spectroscopy investigations have revealed important structural details about cytisine that influence its biological activity. The molecule can exist in two conformations—axial and equatorial—differing in the orientation of the piperidinic N–H group . Notably, research has identified that the axial conformer predominates in the gas phase, stabilized by an intramolecular NH···N hydrogen bond . This arrangement plays a crucial role in the molecule's biological behavior as the axial form offers the most favorable position for proton attack when binding to nicotinic receptors .

Table 1: Physical and Chemical Properties of Cytisine Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O·HCl |

| Molecular Weight | 226.70 g/mol |

| CAS Number | 6047-01-4 |

| Synonyms | Cytisinicline hydrochloride |

| Physical State | Solid |

| Solubility | Water-soluble |

Pharmacological Mechanism of Action

Cytisine functions as a low-efficacy partial agonist of α4β2 nicotinic acetylcholine receptors (nAChRs), which are centrally implicated in nicotine addiction mechanisms . This pharmacological profile allows cytisine to simultaneously attenuate the rewarding effects of nicotine while reducing withdrawal symptoms that often lead to smoking cessation failure.

In binding studies, cytisine has demonstrated differing affinities for various nAChR subtypes. It acts as an agonist at α4β2, α7, α3, and α6 receptor subtypes, while functioning as an inhibitor at α2 and β4 subtypes . Importantly, it functions as a partial agonist specifically at the β2 subtype, which is considered critical for its therapeutic efficacy .

When administered alone, cytisine reduces nicotine's effects on dopamine release in the mesolimbic system while simultaneously attenuating nicotine withdrawal symptoms that typically accompany cessation attempts . This dual action provides a pharmacological basis for its efficacy in smoking cessation therapy.

Table 2: Receptor Binding Profile of Cytisine

| Receptor Subtype | Action | Organism |

|---|---|---|

| α4 nAChR | Agonist | Humans |

| β2 nAChR | Partial Agonist | Humans |

| α7 nAChR | Agonist | Humans |

| α3 nAChR | Agonist | Humans |

| α6 nAChR | Agonist | Humans |

| α2 nAChR | Inhibitor | Humans |

| β4 nAChR | Inhibitor | Humans |

Clinical Efficacy in Smoking Cessation

Extensive clinical evaluation has established cytisine's efficacy as a smoking cessation aid. A systematic review and meta-analysis incorporating 14 randomized controlled trials (RCTs) involving 9,953 adults provided robust evidence supporting its effectiveness .

The ORCA-2 Phase 3 clinical trial, the first large-scale U.S. assessment of cytisinicline (cytisine), demonstrated significant efficacy in promoting smoking abstinence . This 17-site randomized clinical trial enrolled 810 adults who smoked cigarettes daily and wanted to quit. The study compared two treatment durations (6 and 12 weeks) against placebo, with follow-up extending to 24 weeks .

Results from the ORCA-2 trial revealed impressive abstinence rates:

-

For the 12-week treatment group: 32.6% of participants using cytisinicline versus 7% using placebo were abstinent during weeks 9 to 12

-

For the 6-week treatment group: 25.3% for cytisinicline versus 4.4% for placebo during weeks 3 to 6

Longer-term outcomes also demonstrated sustained efficacy:

-

Continuous abstinence through 6 months for the 12-week group: 21.1% for cytisinicline versus 4.8% for placebo

-

Continuous abstinence from weeks 3 to 24 for the 6-week group: 8.9% for cytisinicline versus 2.6% for placebo

Meta-analysis results further support cytisine's efficacy:

-

Compared to placebo: Risk ratio [RR] 2.25, 95% confidence interval [CI] 1.13-4.47 for 6-month biochemically verified continuous abstinence

-

Compared to nicotine replacement therapy (NRT): RR 1.39, 95% CI 1.12-1.73 for abstinence at longest follow-up

-

Compared to varenicline: No significant difference in efficacy (RR 1.02, 95% CI 0.72-1.44), but with fewer adverse events

| Treatment Duration | Outcome Measure | Cytisinicline | Placebo |

|---|---|---|---|

| 12 weeks | Abstinence weeks 9-12 | 32.6% | 7.0% |

| 6 weeks | Abstinence weeks 3-6 | 25.3% | 4.4% |

| 12 weeks | Continuous abstinence weeks 9-24 | 21.1% | 4.8% |

| 6 weeks | Continuous abstinence weeks 3-24 | 8.9% | 2.6% |

Pharmacokinetic Properties

The pharmacokinetic profile of cytisine presents several noteworthy characteristics that influence its clinical application. Limited available data indicates that cytisine weakly penetrates the blood-brain barrier compared to nicotine, with brain concentrations reaching approximately 30% of plasma concentrations . This relatively poor blood-brain barrier penetration has prompted research into molecular modifications to enhance central nervous system bioavailability.

The half-life of cytisine, assessed after intravenous administration of a single dose in mice, was approximately 200 minutes, which exceeds the half-life of nicotine in the same model . Elimination studies have shown that approximately 32% of the administered dose can be recovered from urine over 24 hours and 3% from feces over 6 hours .

Methylated derivatives of cytisine, such as caulophylline hydrogen iodide and caulophylline methiodide, exhibit altered pharmacokinetic profiles with potential therapeutic implications. The pKa of cytisine is 7.92, while that of caulophylline is 7.04, a difference that partially accounts for the weaker activity of caulophylline .

| Comparison | Adverse Events Risk Ratio (95% CI) |

|---|---|

| Cytisine vs. Placebo | 1.15 (1.06-1.25) |

| Cytisine vs. NRT | 1.52 (1.26-1.84) |

| Cytisine vs. Varenicline | 0.67 (0.48-0.95) |

Comparative Effectiveness with Other Smoking Cessation Aids

Comparative effectiveness research positions cytisine hydrochloride favorably among established smoking cessation medications. Meta-analysis data indicates that cytisine shows greater efficacy than both placebo and nicotine replacement therapy for smoking cessation . When compared with varenicline, cytisine demonstrates comparable efficacy but with a superior adverse event profile .

For smoking cessation, cytisine represents a potentially valuable addition to the therapeutic armamentarium, particularly given that no new smoking cessation medication has been approved by the U.S. Food and Drug Administration in nearly two decades . If approved by regulatory authorities, cytisine would offer clinicians and patients an additional evidence-based option for addressing tobacco dependence.

Structural Insights and Structure-Activity Relationships

Advanced spectroscopic studies have provided crucial insights into cytisine's three-dimensional structure and its relationship to biological activity. Microwave spectroscopy investigations have identified two conformational isomers—axial and equatorial—differentiated by the orientation of the piperidinic N–H group .

Remarkably, the axial conformer predominates in the gas phase, stabilized by an intramolecular NH···N hydrogen bond that provides additional stability . This conformational preference carries significant implications for receptor binding, as the axial arrangement offers the most favorable position for protonation, which is critical for receptor binding .

These structural findings align with the "two-center model" proposed for nicotinic agonists. Based on the observed structures, the N-I nitrogen atom functions as the "A center" and the carbonyl oxygen atom as the "B center," with an A–B distance of 4.96 Å in the axial conformer . This spatial arrangement satisfies the requirements proposed for effective nicotinic agonists and reveals striking similarities between cytisine and nicotine in terms of key structural motifs essential for receptor docking .

The elucidation of these structural features provides valuable insights for future medicinal chemistry efforts aimed at developing optimized cytisine derivatives with enhanced pharmacological properties.

Future Research Directions and Clinical Implications

The promising efficacy and favorable safety profile of cytisine hydrochloride highlight its potential as a valuable addition to smoking cessation pharmacotherapy. Several research directions warrant further exploration:

-

Optimization of molecular structure to enhance blood-brain barrier penetration while maintaining receptor selectivity

-

Development of extended-release formulations to optimize pharmacokinetic properties

-

Evaluation of cytisine's efficacy in special populations, including those with comorbid psychiatric conditions

-

Investigation of potential applications beyond smoking cessation, such as in treating other substance use disorders

-

Economic analyses comparing cytisine with established smoking cessation aids

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume